REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]([CH:15]=[C:16]([F:18])[CH:17]=1)[O:10][CH2:11][CH2:12][CH2:13][OH:14].CC([OH:22])C>CC(C)=O.O.[O-2].[Cr+6].[O-2].[O-2]>[F:6][C:7]1[CH:8]=[C:9]([CH:15]=[C:16]([F:18])[CH:17]=1)[O:10][CH2:11][CH2:12][C:13]([OH:22])=[O:14] |f:5.6.7.8|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.22 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Cr+6].[O-2].[O-2]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At about −20° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through kieselguhr
|
Type
|
CUSTOM
|
Details
|
the solvents were removed from the filtrate in vacuo
|
Type
|
WASH
|
Details
|
The solution was washed twice with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OCCC(=O)O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |